3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is a brominated aromatic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms, a thioxomethyl group, and an oxobutylamino group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor followed by the introduction of the thioxomethyl and oxobutylamino groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and functional groups in the compound can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: A brominated compound used as a brominating and oxidizing agent in organic synthesis.
3,5-Dibromo-2-methoxybenzoic acid: A structurally similar compound with different functional groups.
Uniqueness
3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of bromine atoms, thioxomethyl group, and oxobutylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H12Br2N2O3S |
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Molecular Weight |
424.11 g/mol |
IUPAC Name |
3,5-dibromo-2-(butanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C12H12Br2N2O3S/c1-2-3-9(17)15-12(20)16-10-7(11(18)19)4-6(13)5-8(10)14/h4-5H,2-3H2,1H3,(H,18,19)(H2,15,16,17,20) |
InChI Key |
MTOKWFSWEJGXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O |
Origin of Product |
United States |
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